molecular formula C13H20N4O4 B2736299 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1334492-51-1

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2736299
CAS No.: 1334492-51-1
M. Wt: 296.327
InChI Key: VREJDCMJBHJZIE-UHFFFAOYSA-N
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Description

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a triazole ring, and a tert-butoxycarbonyl protecting group. Its molecular formula is C13H20N4O4, and it has a molecular weight of 296.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality of the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Triazole Ring:

    Coupling of the Piperidine and Triazole Rings: The final step involves coupling the Boc-protected piperidine with the triazole ring, followed by deprotection to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities and protein functions. The piperidine ring may interact with biological membranes, affecting cell signaling pathways. The compound’s effects are mediated through these interactions, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,3-triazole-4-carboxamide
  • 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,3-triazole-4-carboxylate

Uniqueness

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the piperidine and triazole rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4/c1-13(2,3)21-12(20)16-6-4-5-9(7-16)17-8-10(11(18)19)14-15-17/h8-9H,4-7H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREJDCMJBHJZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334492-51-1
Record name 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid
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